
11-(Triéthoxysilyl)-1-undécanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Triethoxysilyl)-1-undecanamine is an organosilicon compound known for its versatile applications in various fields such as surface treatment, silicone rubber pre-crosslinking, and the preparation of functional materials. It is a colorless to light yellow liquid that is soluble in organic solvents like alcohol and ether .
Applications De Recherche Scientifique
11-(Triethoxysilyl)-1-undecanamine has a wide range of scientific research applications. It is used in the preparation of superhydrophilic multifunctional antifogging coatings, which exhibit excellent antifogging, self-cleaning, and antifouling properties . Additionally, it is employed in the synthesis of mesoporous silica using the sol-gel approach, which has applications in catalysis, biomedicine, wastewater treatment, and CO2 capture . The compound is also used in the development of nanolubricant additives with high thermal stability and superhydrophobic properties .
Méthodes De Préparation
11-(Triethoxysilyl)-1-undecanamine is typically synthesized through a silylation reaction. The process involves reacting a silyl compound with ethanol to produce the desired compound . Industrial production methods often involve the use of self-assembled monolayers (SAMs) to stabilize and control the attachment of cells on surfaces, which is crucial for biomedical devices and sensors .
Analyse Des Réactions Chimiques
11-(Triethoxysilyl)-1-undecanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of 11-(Triethoxysilyl)-1-undecanamine involves its ability to form stable self-assembled monolayers on surfaces, which enhances the adhesion and durability of coatings, inks, and adhesives. The molecular targets and pathways involved include the interaction with surface hydroxyl groups, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
11-(Triethoxysilyl)-1-undecanamine can be compared with other similar compounds such as 3-(triethoxysilyl)propyl isocyanate and ethyl 11-(triethoxysilyl)undecanoate. These compounds share similar functional groups and applications but differ in their specific properties and uses. For example, 3-(triethoxysilyl)propyl isocyanate is used in the preparation of self-assembled monolayers on chip surfaces , while ethyl 11-(triethoxysilyl)undecanoate is used as a nanolubricant additive .
Propriétés
IUPAC Name |
11-triethoxysilylundecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWZCJFZJCOBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596730 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116821-45-5 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
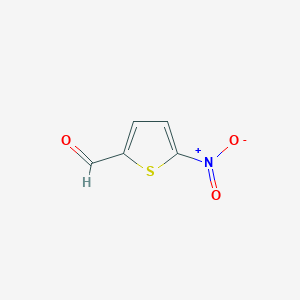
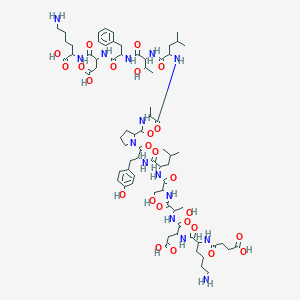
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
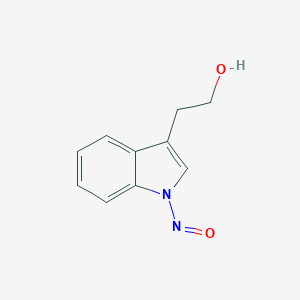
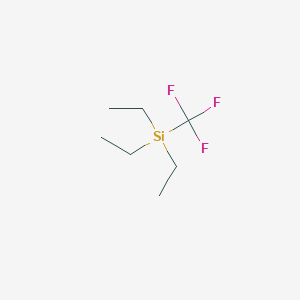
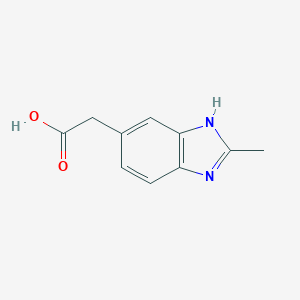
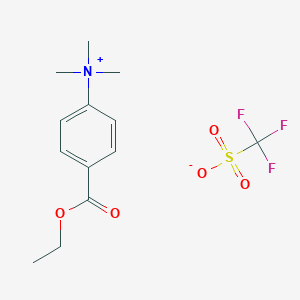
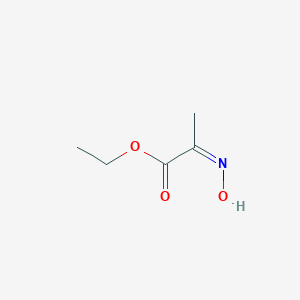
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
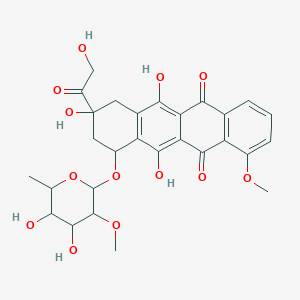
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
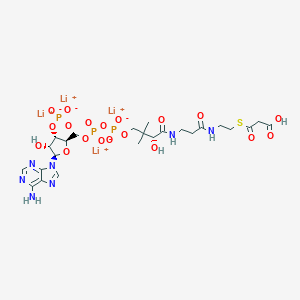
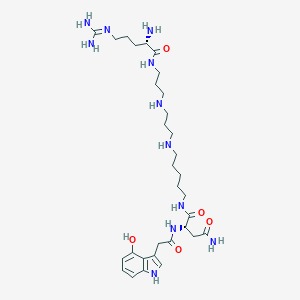
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
